1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound features a unique structure that combines a pyrazole moiety with a pyridine ring, making it of interest in various fields of organic chemistry and medicinal research. The compound's specific design allows it to interact with biological targets, potentially leading to therapeutic applications.
This compound can be synthesized through various organic reactions involving pyridine and pyrazole derivatives. It is classified as an organic compound, specifically belonging to the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its potential utility in drug development and other applications.
The synthesis of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one typically involves several steps:
For example, one reported synthesis involved reacting a substituted pyrazole with a pyridine derivative under microwave irradiation conditions, yielding the target compound in moderate to high yields .
The molecular structure of 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one can be represented as follows:
The crystal structure has been analyzed using X-ray diffraction, revealing bond lengths and angles consistent with typical heterocyclic compounds .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its properties for specific applications .
The mechanism of action for 1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is primarily linked to its interactions with biological targets. Research suggests that compounds containing similar structures may inhibit specific enzymes or receptors involved in disease processes, such as cancer cell proliferation or inflammation.
The precise mechanism often involves binding to active sites on target proteins, leading to inhibition or modulation of their activity. For instance, analogs of this compound have shown promise as inhibitors in pathways related to cancer cell metabolism .
These properties are essential for determining the handling, storage, and application methods for this compound in research settings .
1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one has potential applications in:
Research continues to explore its full potential, focusing on optimizing its efficacy and safety profiles for therapeutic use .
Pyrazole-pyridine hybrids represent a privileged architectural motif in medicinal chemistry, combining the distinct pharmacological profiles of both heterocyclic systems. The pyrazole ring (a 1,2-diazole) contributes planar rigidity, hydrogen bonding capability via its two nitrogen atoms (one pyrrole-like, one pyridine-like), and metabolic stability. When linked to a pyridine ring—a hydrogen bond acceptor with excellent membrane permeability—these hybrids exhibit enhanced target affinity and drug-likeness [3] [7]. This synergy enables precise interactions with biological targets, particularly kinases and inflammatory mediators. For example, the 4-methylpyrazole moiety in "1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one" introduces steric modulation that influences target selectivity, while the acetyl group at the pyridine 3-position provides a conformational anchor for covalent or non-covalent binding [5] [6]. Such hybrids frequently appear in kinase inhibitors (e.g., crizotinib derivatives) and antibacterial agents, leveraging their ability to disrupt protein-protein interactions or enzymatic activity [3] [10].
Property | Value | Method/Reference |
---|---|---|
CAS Number | 1557601-24-7 | [2] [6] |
Molecular Formula | C₁₁H₁₁N₃O | [5] [6] |
Molecular Weight | 201.22 g/mol | [2] [6] |
SMILES | CC(C₁=CC=C(N₂N=CC(C)=C₂)N=C₁)=O | [5] [6] |
Canonical SMILES | CC1=CN(N=C1)C1=CC=C(C=N1)C(=O)C | [5] |
InChIKey | UUENRYZZZBDFBZ-UHFFFAOYSA-N | [5] |
The target compound emerged as a synthetic intermediate circa 2015–2017, coinciding with accelerated efforts to develop kinase inhibitors and antimalarial agents. Its CAS registry (1557601-24-7) formalized its identity in chemical databases by 2016 [2] [6]. Early synthetic routes focused on Pd-catalyzed coupling between 5-acetyl-2-aminopyridine and 4-methylpyrazole, but yielded regioisomeric impurities. Advances in microwave-assisted synthesis and solvent-free conditions later improved efficiency, enabling direct cyclocondensation of β-keto enolates with hydrazines [4] [6]. Commercial availability from suppliers (e.g., BLD Pharm, AiFChem) since 2020 underscores its role in drug discovery pipelines, particularly for cancer therapeutics and antibacterial agents targeting multidrug-resistant pathogens [2] [5]. Notably, its structural similarity to pyrazole-based drugs like axitinib (kinase inhibitor) and zavegepant (CGRP antagonist) has fueled synthetic interest [3] [7].
This review focuses on three critical aspects of "1-[6-(4-Methyl-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one":
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1